Etoricoxib-13C,d3
Description
Overview of Etoricoxib (B1671761) in the Context of Cyclooxygenase-2 Selective Inhibitors in Pharmaceutical Research
Etoricoxib is a member of the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov The discovery of a second isoform of cyclooxygenase, COX-2, which is primarily induced during inflammation, led to the development of selective inhibitors like etoricoxib. youtube.com The therapeutic rationale for developing selective COX-2 inhibitors was to provide anti-inflammatory and analgesic effects comparable to traditional NSAIDs while reducing the risk of gastrointestinal adverse effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which plays a role in protecting the stomach lining. nih.govyoutube.com
Etoricoxib has demonstrated high selectivity for COX-2 over COX-1 in various in vitro and ex vivo assays. nih.govnih.gov Research has shown that etoricoxib exhibits a COX-1/COX-2 IC50 ratio of 106 in human whole blood assays, a measure of its selectivity. nih.gov Another study reported an in vitro COX-1/COX-2 IC50 ratio of 344, the highest among the coxibs tested. nih.gov This high degree of selectivity is a key characteristic that has driven its investigation in pharmaceutical research for conditions such as osteoarthritis, rheumatoid arthritis, and pain. nih.govnih.gov
Table 1: In Vitro Selectivity of Various COX-2 Inhibitors
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Etoricoxib | 116 | 1.1 | 106 nih.gov |
| Rofecoxib | Not Specified | Not Specified | 35 nih.gov |
| Valdecoxib | Not Specified | Not Specified | 30 nih.gov |
| Celecoxib | Not Specified | Not Specified | 7.6 nih.gov |
Strategic Importance of Etoricoxib-13C,d3 as a Research Compound in Contemporary Drug Discovery and Development
This compound is a stable isotope-labeled version of etoricoxib, where one carbon atom has been replaced with a carbon-13 isotope and three hydrogen atoms have been replaced with deuterium (B1214612). pharmaffiliates.comscbt.com This specific labeling makes it an invaluable tool in modern drug discovery and development, primarily for its use as an internal standard in quantitative bioanalytical assays. nih.govcapes.gov.br
In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound with very similar physicochemical properties to the analyte (in this case, etoricoxib) that is added in a known quantity to a sample. libios.fr Because this compound behaves almost identically to etoricoxib during sample extraction, chromatography, and ionization, it can be used to correct for any variations in these processes, thereby ensuring the accuracy and precision of the measurement of etoricoxib concentrations in biological matrices like plasma. nih.govcapes.gov.br
A key research application of this compound is in pharmacokinetic studies. For instance, a validated HPLC-MS/MS method was developed for the simultaneous determination of unlabeled etoricoxib and its carbon-13-labeled analog in human plasma to support bioavailability studies. nih.govcapes.gov.br This demonstrates the direct application of this compound in generating crucial data for drug development. The use of a stable isotope-labeled internal standard is considered the gold standard for robust and reliable quantitative bioanalysis. libios.fr
Table 2: Physicochemical Properties of Etoricoxib and this compound
| Compound | Molecular Formula | Molecular Weight |
| Etoricoxib | C₁₈H₁₅ClN₂O₂S pharmaffiliates.com | 358.84 g/mol pharmaffiliates.com |
| This compound | ¹³CC₁₇H₁₂D₃ClN₂O₂S pharmaffiliates.com | 362.85 g/mol pharmaffiliates.comscbt.com |
Properties
Molecular Formula |
C₁₇¹³CH₁₂D₃ClN2O₂S |
|---|---|
Molecular Weight |
362.851 |
Synonyms |
5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine-d5; Algix-d5; Arcoxia-d5; Etobrix-d5; Etocox-d5; Etoxib-d5; Etropain-d5; Kingcox-d5; MK 0663-d5; MK 663-d5; Tauxib-d5; Torcoxia-d5; |
Origin of Product |
United States |
Synthetic Strategies for Etoricoxib 13c,d3
Precursor Selection and Isotopic Enrichment Methodologies for Deuterium (B1214612) Incorporation
Direct Synthesis Utilizing Deuterated Intermediates (e.g., 6-(Trideuteriomethyl)nicotinate)
A primary strategy for deuterium labeling involves the use of a deuterated precursor early in the synthesis. For the synthesis of Etoricoxib-d3, where the methyl group on the pyridine (B92270) ring is deuterated, 6-(trideuteriomethyl)nicotinate can be employed as a key intermediate. This approach modifies existing synthesis protocols by substituting a standard reagent with its deuterated counterpart. benchchem.com The synthesis of Etoricoxib (B1671761) typically involves the condensation of key fragments, and introducing the deuterated nicotinate (B505614) ester ensures the isotopic label is carried through to the final bipyridine core structure of Etoricoxib.
A general synthetic scheme for Etoricoxib is outlined in patent CN104693113A, where methyl 6-methylnicotinate (B8608588) is a crucial component. benchchem.comgoogle.com By replacing this with 6-(trideuteriomethyl)nicotinate, the desired trideuteriomethyl group is incorporated into the final molecule.
Deuterium Incorporation During Key Reaction Steps
Beyond using deuterated precursors, deuterium can also be introduced at various critical stages of the synthesis through the use of deuterated reagents. This allows for the specific placement of deuterium atoms in different parts of the Etoricoxib molecule.
In synthetic routes that involve a cyanogenation step, substituting the standard cyanide source (e.g., sodium cyanide) with a deuterated version (e.g., sodium cyanide-d) can introduce a deuterium atom. benchchem.com This reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, to enable the reaction between the organic and inorganic phases. benchchem.com
Grignard reactions are pivotal in the formation of carbon-carbon bonds during the synthesis of the Etoricoxib backbone. The use of a deuterated Grignard reagent, such as tert-butylmagnesium chloride-d9, allows for the incorporation of deuterium. benchchem.com This is particularly effective for introducing deuterium into a β-keto ester intermediate. benchchem.com To maximize the efficiency of deuterium incorporation and minimize proton contamination from solvents, these reactions are often conducted at reduced temperatures (e.g., -20°C). benchchem.com
The formation of the pyridine ring in Etoricoxib can be achieved through a condensation reaction involving a chloro-functionalizing agent. By using deuterated chloroacetyl chloride (ClCD₂COCl), deuterium atoms can be introduced onto the methylene (B1212753) group adjacent to the chloro group. benchchem.com This deuterated intermediate then partakes in the cyclization reaction to form the final deuterated Etoricoxib structure. benchchem.com
Carbon-13 Isotopic Labeling Approaches
The introduction of Carbon-13 into the Etoricoxib structure is a key modification for its use in quantitative analysis, often in combination with deuterium labeling to create a higher mass shift from the parent drug. nih.gov A common isotopologue is ¹³C₆-Etoricoxib, which has been utilized in human plasma bioavailability studies. nih.govresearchgate.net
The synthesis of ¹³C-labeled Etoricoxib can be achieved by incorporating a ¹³C-labeled precursor at a suitable stage. For instance, a late-stage methylation reaction can be performed using [¹³C]methyl iodide ([¹³C]CH₃I) to introduce a ¹³C-labeled methyl group onto the sulfone moiety. acs.org This strategy has been demonstrated in the synthesis of [¹⁴C]etoricoxib, where a final alkylation with [¹⁴C]CH₃I was used to form the labeled methylsulfone. acs.org A similar approach can be applied for stable isotope labeling with ¹³C.
The following table summarizes the key isotopic labeling strategies for Etoricoxib-13C,d3:
| Isotopic Label | Labeling Strategy | Labeled Reagent/Intermediate | Position of Label |
| Deuterium (d3) | Direct Synthesis with Deuterated Intermediate | 6-(trideuteriomethyl)nicotinate | Pyridine methyl group |
| Deuterium | Deuteration during Grignard Reaction | tert-butylmagnesium chloride-d9 | β-keto ester intermediate |
| Deuterium | Deuteration during Chlorination | Chloroacetyl chloride-d2 | Methylene group of chloroacetyl moiety |
| Carbon-13 | Late-stage Alkylation | [¹³C]Methyl iodide | Sulfone methyl group |
Incorporation of Carbon-13 Labeled Precursors (e.g., [¹³C]CH₃I)
A key strategy for synthesizing isotopically labeled compounds is the introduction of a labeled precursor at a late stage of the synthesis to maximize efficiency and minimize the loss of expensive isotopic material. For Etoricoxib, a deconstruction-reconstruction approach has been described for labeling the methyl sulfone group. acs.orgnih.gov
This method involves the chemical modification of the final Etoricoxib molecule to create a reactive intermediate, which is then rebuilt using the labeled precursor. The process can be summarized as follows:
Deconstruction: The methyl sulfone group of Etoricoxib is treated with reagents to cleave the methyl group, resulting in the formation of a sulfinate salt intermediate. acs.orgnih.gov
Reconstruction (Alkylation): The sulfinate salt is then alkylated using a labeled methylating agent, such as [¹³C]Methyl Iodide ([¹³C]CH₃I), to re-form the sulfone group, now containing the carbon-13 isotope. acs.orgnih.gov The same process would incorporate deuterium if a deuterated precursor were used.
Research into a similar synthesis using high-molar-activity [¹⁴C]CH₃I reported a radiochemical yield of 21%. acs.orgnih.gov However, the study noted that the equivalent reaction with stable (non-radioactive) labeled CH₃I proceeded with a much higher yield of over 90%. acs.orgnih.gov The lower yield for the radiolabeled compound was attributed to technical challenges associated with handling and transferring the gaseous radioactive alkylating agent, a common issue in isotopic synthesis. acs.orgnih.gov
| Step | Description | Precursor Used | Reported Yield (Stable Isotope) |
| 1. | Deconstruction of methyl sulfone | Unlabeled Etoricoxib | N/A |
| 2. | Alkylation of sulfinate intermediate | [¹³C]CH₃I | >90% acs.orgnih.gov |
Advanced Carbon Isotope Exchange Methodologies for Efficient ¹³C Enrichment
Beyond the use of labeled precursors in linear synthetic sequences, advanced methodologies focusing on carbon isotope exchange (CIE) have emerged as powerful tools for efficient ¹³C enrichment. researchgate.net These techniques allow for the direct replacement of a ¹²C atom in a complex molecule with a ¹³C atom, often from a simple, universal source like [¹³C]CO₂. researchgate.netsci-hub.se This approach can significantly reduce the number of synthetic steps and the associated costs and waste. sci-hub.seunito.it
Several notable CIE strategies applicable to pharmaceutical synthesis include:
Copper-Catalyzed Carboxylation: This method facilitates a dynamic carbon isotope exchange in carboxylic acids. researchgate.netacs.org A copper catalyst enables the reversible exchange of a carboxyl group on a drug molecule or its precursor with carbon from an isotopic pool of [¹³C]CO₂. researchgate.netacs.org
Nickel-Catalyzed Exchange: Nickel catalysts have also been developed to facilitate the exchange of carbon isotopes. researchgate.net These systems can activate robust chemical bonds, allowing for the swapping of functional groups containing the desired carbon isotope.
Transition-Metal-Catalyzed Nitrile Exchange: For molecules containing nitrile groups, a transition-metal-catalyzed CIE has been developed. unito.it This process uses a labeled source like zinc cyanide (Zn([¹³C]CN)₂) to directly exchange the nitrile carbon atom within an aromatic or heterocyclic scaffold, a common structural motif in pharmaceuticals. unito.it
These late-stage exchange methods represent a significant advancement, offering a more sustainable and direct route to isotopically labeled compounds compared to traditional multi-step syntheses. researchgate.netsci-hub.se
Comprehensive Purification and Isotopic Purity Assessment of Synthesized Etoricoxib-¹³C,d₃
The utility of Etoricoxib-¹³C,d₃ as an analytical standard demands exceptionally high purity, both chemically and isotopically. axios-research.comschd-shimadzu.com This requires a combination of robust purification techniques and precise analytical assessment methods.
Purification: Standard organic synthesis purification techniques, such as solvent extraction and recrystallization, are employed as initial steps. google.com However, achieving the high purity required for a reference standard typically necessitates chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. nih.govresearchgate.net For Etoricoxib and its analogs, analytical columns with a C8 stationary phase have been shown to provide effective separation from impurities and degradation products. researchgate.net
Isotopic Purity and Composition Assessment: Once chemically pure, the compound must be assessed to confirm its isotopic composition and enrichment level.
Mass Spectrometry (MS): This is the definitive technique for confirming the mass of the labeled compound and determining the extent of isotopic enrichment. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is used to separate the analyte from the matrix and provide precise mass data. nih.govresearchgate.net The mass transitions monitored are specific to the parent ion and a characteristic fragment ion.
| Compound | Parent Ion Mass (m/z) | Fragment Ion Mass (m/z) | Source |
| Etoricoxib (unlabeled) | 359.0 | 280.1 | researchgate.net |
| Etoricoxib-d₃ | 362.0 | 280.2 | researchgate.net |
A validated HPLC-MS/MS method for the simultaneous determination of Etoricoxib and its labeled analogs in plasma demonstrates the high degree of precision and accuracy required. nih.gov Commercial standards for [¹³C,²H₃]-Etoricoxib typically specify a chemical purity of ≥98% and minimum isotopic enrichment levels of 99% for ¹³C and 98% for ²H. schd-shimadzu.com
| Validation Parameter | Etoricoxib (0.5-250 ng/mL) | ¹³C₆-Etoricoxib (0.5-250 ng/mL) | Source |
| Within-Batch Precision (%RSD) | ≤ 10.8% | ≤ 8.3% | nih.gov |
| Within-Batch Accuracy (% of nominal) | within 4.0% | within 2.3% | nih.gov |
| Extraction Recovery | >70% | >70% | nih.gov |
Scale-Up Considerations and Challenges in Isotopic Synthesis
Transitioning the synthesis of an isotopically labeled compound like Etoricoxib-¹³C,d₃ from a laboratory scale to larger production quantities presents several significant challenges.
Cost and Availability of Starting Materials: The primary obstacle is the high cost of the isotopically enriched precursors. acs.org The raw material for ¹³C enrichment, which exists at only about 1% natural abundance, must undergo a costly and energy-intensive separation process, such as cryogenic distillation of gases like carbon tetrafluoride (CF₄). tn-sanso.co.jp This makes precursors like [¹³C]CH₃I or [¹³C]CO₂ exceptionally valuable.
Reaction Efficiency: Every synthetic step must be optimized for maximum yield to avoid the loss of expensive isotopic material. Reactions that are considered acceptable in standard organic synthesis may be economically unviable for isotopic labeling if not nearly quantitative. acs.orgnih.gov
Late-Stage Functionalization: To mitigate the risk of losing the isotope in a lengthy synthesis, late-stage labeling is preferred. acs.orgnih.gov However, developing robust and high-yield reactions to modify a complex, pre-existing molecular scaffold is a significant chemical challenge.
Purification at Scale: Achieving the required high chemical and isotopic purity at a larger scale is non-trivial. The separation of the labeled product from any residual unlabeled starting material can be particularly difficult, often requiring preparative HPLC, which is expensive and complex to scale up.
Handling of Gaseous Reagents: Many common isotopic precursors, including [¹³C]CO₂ and [¹³C]CH₃I, are gases. acs.orgnih.gov Ensuring their complete and efficient transfer into the reaction vessel without loss is a major technical hurdle that can lead to lower-than-expected yields, especially as the scale increases. acs.org
Advanced Analytical Methodologies Utilizing Etoricoxib 13c,d3
Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis
Etoricoxib-13C,d3 is specifically designed for use as an internal standard in the quantitative analysis of Etoricoxib (B1671761) in complex biological matrices like plasma and urine. axios-research.commedchemexpress.com A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H (deuterium), ¹⁵N). wuxiapptec.com The key advantage of a SIL-IS is its near-identical physicochemical properties to the unlabeled analyte. wuxiapptec.com This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for variations in sample processing and instrumental response. annlabmed.orgwaters.com
The use of this compound, which incorporates both carbon-13 and deuterium (B1214612) atoms, provides a significant mass shift from the parent compound. This is advantageous as it minimizes the risk of isotopic cross-talk, where the isotopic signature of the analyte interferes with that of the internal standard, a potential issue with compounds containing naturally abundant isotopes like chlorine, which is present in Etoricoxib. nih.gov The larger mass difference ensures a clear distinction between the analyte and the internal standard in the mass spectrometer. wuxiapptec.com
The development of a robust LC-MS/MS method is a multi-step process that involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. agnopharma.com The goal is to achieve a method that is sensitive, specific, accurate, and reproducible for the quantification of Etoricoxib using this compound as the internal standard.
The primary objective of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and baseline separation of Etoricoxib from endogenous matrix components to minimize interference. For the analysis of Etoricoxib, reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed.
Key parameters for optimization include:
Analytical Column: C18 columns are frequently used for Etoricoxib analysis, providing good retention and separation based on hydrophobicity. scielo.brekb.eg Columns with smaller particle sizes (e.g., sub-2 µm) can offer higher resolution and faster analysis times. researchgate.net
Mobile Phase: A typical mobile phase consists of an aqueous component (often with a pH modifier like formic or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. scielo.brijper.orgnih.gov The gradient or isocratic elution profile is optimized to ensure that Etoricoxib and this compound co-elute, which is crucial for effective matrix effect compensation. waters.com
Flow Rate: The flow rate is adjusted to balance analysis time with chromatographic efficiency and sensitivity. nih.gov
Table 1: Illustrative Chromatographic Conditions for Etoricoxib Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 2.6 µm | Provides good retention and sharp peaks for Etoricoxib. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and enhance MS signal. |
| Mobile Phase B | Acetonitrile | Organic solvent for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | Offers a balance between speed and chromatographic resolution. |
| Column Temp. | 40 °C | Ensures reproducible retention times and can improve peak shape. |
| Injection Vol. | 5 µL | A small volume is sufficient for sensitive MS detection. |
This table is for illustrative purposes and specific conditions would require empirical optimization.
The choice of ionization source is critical for converting the neutral Etoricoxib and this compound molecules eluting from the HPLC into gas-phase ions suitable for mass analysis. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for Etoricoxib analysis. scielo.braragen.com
Electrospray Ionization (ESI): Generally preferred for polar to moderately polar molecules, ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺. aragen.com For Etoricoxib, ESI in positive ion mode is highly effective. nih.govmdpi.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and is often less susceptible to matrix effects than ESI. scielo.braragen.com It has also been demonstrated to be effective for Etoricoxib quantification. scielo.brscielo.br
Source parameters such as capillary voltage, source temperature, and gas flows (nebulizing and drying gases) are meticulously optimized to maximize the signal intensity for both Etoricoxib and this compound. scielo.br
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. agnopharma.comhilarispublisher.com In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor a specific product ion resulting from the fragmentation.
For Etoricoxib (Molecular Weight: ~358.8 g/mol ), the precursor ion in positive ESI would be the [M+H]⁺ ion at m/z 359. For this compound (Molecular Weight: ~362.85 g/mol ), the precursor ion would be at m/z 363. axios-research.com The selection of a stable, intense product ion is crucial for sensitivity. Based on published data for Etoricoxib and its deuterated analog, a likely fragmentation involves the loss of the sulfonyl group and parts of the pyridine (B92270) ring. scielo.brmdpi.com
Table 2: Hypothetical MRM Transitions for Etoricoxib and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| Etoricoxib | 359.1 | 279.1 | Quantifier |
| Etoricoxib | 359.1 | 280.1 | Qualifier |
| This compound | 363.1 | 282.1 | Quantifier (IS) |
This table presents plausible MRM transitions based on the known fragmentation of Etoricoxib. The +4 Da mass difference in the internal standard's precursor and product ions relative to the analyte ensures specificity. Actual transitions and collision energies would be determined empirically.
Isotope Dilution Mass Spectrometry (IDMS) is an absolute quantification technique that relies on altering the natural isotopic abundance of the analyte in a sample. wikipedia.orgnih.govepa.gov The implementation for Etoricoxib analysis involves adding a precisely known amount of this compound to every sample, calibrator, and quality control sample before any sample processing steps. wikipedia.org
The fundamental principle is that the SIL-IS and the native analyte are chemically indistinguishable during extraction and analysis. waters.com Therefore, any loss of analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. The mass spectrometer measures the ratio of the response of the native analyte to the response of the SIL-IS. Since the concentration of the SIL-IS is known, the concentration of the native analyte in the original sample can be accurately calculated, irrespective of sample loss or signal suppression. wikipedia.orgbritannica.com This makes IDMS a highly accurate and precise method, often considered a reference method in analytical chemistry. nih.govacs.org
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) suppress or enhance the ionization of the analyte, leading to inaccurate results. annlabmed.orgwaters.comnih.gov
The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to correct for matrix effects. annlabmed.orgwaters.comresearchgate.net Because the SIL-IS has virtually identical chromatographic retention and ionization properties to the analyte, it experiences the same degree of ion suppression or enhancement at any given point in the chromatogram. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to a robust and reliable assay. annlabmed.org While other strategies like sample dilution or more extensive sample clean-up can help minimize matrix effects, the use of a SIL-IS is the preferred method for correction, ensuring the highest data quality in quantitative bioanalysis. nih.gov
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Application in Analytical Method Validation (AMV) and Quality Control (QC) in Research and Development
This compound is indispensable for analytical method validation (AMV) and quality control (QC) during the synthesis and formulation development of etoricoxib. axios-research.comsynzeal.com As a stable isotope-labeled internal standard (SIL-IS), it mimics the analyte's behavior during sample preparation and analysis, correcting for variability and enhancing the robustness of analytical methods. ekb.egnih.gov
Assessment of Method Linearity, Precision, and Accuracy
The use of this compound is fundamental in establishing the linearity, precision, and accuracy of quantitative analytical methods for etoricoxib. In bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to plasma samples at a constant concentration. nih.govnih.govijpsonline.com This allows for the construction of calibration curves by plotting the peak area ratio of etoricoxib to this compound against a range of known etoricoxib concentrations. nih.govnih.gov
Research has demonstrated excellent linearity for etoricoxib assays using its deuterated or carbon-13 labeled analogs as internal standards over wide concentration ranges, for instance, from 5 to 5000 ng/mL. nih.govnih.govresearchgate.net The correlation coefficients (r²) for these calibration curves are consistently close to 1, indicating a strong linear relationship. ijrpc.comnih.govscispace.com
Precision, which measures the closeness of repeated measurements, and accuracy, which indicates the closeness to the true value, are rigorously assessed using quality control (QC) samples at low, medium, and high concentrations. researchgate.netmdpi.com The relative standard deviation (RSD) is used to express precision, with acceptance criteria typically set at not more than 15% (or 20% for the lower limit of quantification, LLOQ). researchgate.netmdpi.com Studies have reported intra-day and inter-day precision for etoricoxib quantification with RSD values well below these limits, often less than 10%. nih.gov Similarly, accuracy is reported as the percentage of the nominal concentration, with acceptance criteria usually within ±15%. nih.govmdpi.com The use of this compound ensures that these parameters meet the stringent requirements of regulatory guidelines. researchgate.netresearchgate.net
Table 1: Linearity and Precision Data for Etoricoxib Quantification using a Labeled Internal Standard
| Parameter | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
| Linearity | 5 - 2500 | >0.99 | - | - | nih.gov |
| Linearity | 0.5 - 250 | >0.99 | - | - | nih.gov |
| Precision | 0.5 - 250 | - | ≤ 8.3 | Not Reported | nih.gov |
| Linearity | 10 - 4000.39 | 0.9967–0.9996 | - | - | nih.gov |
| Precision | Not Specified | - | < 7.2 | < 6.7 | mdpi.com |
| Linearity | 0.5 - 85 | 0.999 | - | - | scispace.com |
| Precision | 16 - 24 | - | < 0.16 | < 0.20 | scispace.com |
| Linearity | 1 - 5000 | Not Reported | - | - | researchgate.net |
This table is a compilation of data from multiple sources and represents typical performance characteristics.
Evaluation of Extraction Recovery, Selectivity, and Specificity
This compound plays a crucial role in assessing the efficiency and reliability of sample preparation techniques. Extraction recovery, which measures the amount of analyte successfully extracted from the sample matrix, is a key parameter. By comparing the response of the analyte in an extracted sample to the response of a pure standard, and normalizing this with the internal standard, a precise measure of recovery can be obtained. Studies have shown high and consistent extraction recoveries for etoricoxib from human plasma, often exceeding 70% and sometimes reaching over 95%. nih.govresearchgate.net
Selectivity and specificity refer to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ekb.egmdpi.com The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in mass spectrometric methods. Since the internal standard has a different mass-to-charge ratio (m/z) from the analyte but co-elutes chromatographically, it provides a clear distinction from potential interferences. nih.govnih.gov The absence of interfering peaks at the retention time of etoricoxib and its labeled internal standard in blank plasma samples confirms the method's selectivity. ijpsonline.commdpi.com
Stability Testing of this compound in Various Analytical Samples and Storage Conditions
Ensuring the stability of both the analyte and the internal standard under various conditions is a critical aspect of analytical method validation. ijpsonline.commdpi.com Stability studies for etoricoxib, with this compound as the internal standard, are conducted to evaluate potential degradation during sample collection, processing, and storage. These studies typically include freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures (e.g., -20°C or -80°C). ijpsonline.comresearchgate.netmdpi.comnih.gov
The results of these stability tests, where the concentration of etoricoxib in stored QC samples is compared to that of freshly prepared samples, have consistently shown that etoricoxib is stable in human plasma under various conditions. ijpsonline.comresearchgate.netnih.gov For instance, etoricoxib has been found to be stable for several freeze-thaw cycles and for extended periods when stored at -20°C. ijpsonline.comnih.gov The stability of this compound itself is assumed to be comparable to the unlabeled drug, a fundamental principle for its use as an internal standard. medchemexpress.com
Table 2: Stability of Etoricoxib in Human Plasma
| Stability Condition | Duration | Temperature | Stability | Source |
| Freeze-Thaw Cycles | 3 cycles | -20°C to Room Temp | Stable (<10% loss) | ijpsonline.com |
| Room Temperature | 12 hours | Room Temperature | Stable | ijpsonline.com |
| Long-Term | 3 months | -20°C | Stable | ijpsonline.com |
| Processed Sample | 8 hours | Not Specified | Stable (<10% loss) | ijpsonline.com |
| Room Temperature | 24 hours | Room Temperature | Stable | nih.gov |
| Freeze-Thaw Cycles | 7 cycles | -20°C to Room Temp | Stable | nih.gov |
| Long-Term | 94 days | -20 ± 10 °C | Stable | nih.gov |
This table summarizes findings on the stability of the unlabeled etoricoxib, which is validated using its labeled internal standard.
Advanced Spectrometric Characterization Techniques for Labeled Compounds
The synthesis and purification of isotopically labeled compounds like this compound require rigorous characterization to confirm their structure and isotopic purity. Advanced spectrometric techniques are essential for this purpose. nih.govorientjchem.org
High-Resolution Mass Spectrometry for Structural Confirmation and Isotopologue Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural confirmation of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. This confirms that the correct number of carbon-13 and deuterium atoms have been incorporated into the etoricoxib structure.
In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the masses of the resulting product ions are measured. For this compound, the fragmentation pattern is compared to that of unlabeled etoricoxib. The mass shifts in the fragment ions confirm the location of the isotopic labels within the molecule. For example, in the quantification of etoricoxib and its d3-labeled internal standard, specific mass transitions are monitored (e.g., m/z 359.0 → 280.1 for etoricoxib and m/z 362.0 → 280.2 for etoricoxib-d3). nih.gov This demonstrates the specific fragmentation of the parent ions to their respective product ions, confirming the structural integrity and isotopic labeling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Isotopic Location Confirmation and Purity Assessment (e.g., 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the precise location of isotopic labels within a molecule. rsc.org For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed.
¹³C NMR spectroscopy directly detects the carbon-13 nuclei. libretexts.org In a ¹³C-labeled compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced in intensity compared to a spectrum of the unlabeled compound. rsc.org The chemical shift of these signals confirms the electronic environment of the labeled carbons, thus verifying their position in the molecular structure. libretexts.org The absence of significant unlabeled carbon signals at these positions indicates high isotopic purity. nih.gov
¹H NMR spectroscopy can also be used to confirm the location of the deuterium labels. The replacement of a proton with a deuteron (B1233211) (d) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. Furthermore, the coupling patterns of adjacent protons can be affected, providing additional evidence for the site of deuteration.
These advanced spectrometric techniques are crucial for the quality control of this compound, ensuring its suitability as a reliable internal standard for demanding analytical applications. nih.govorientjchem.org
Preclinical and Mechanistic Research Investigations Employing Etoricoxib 13c,d3
In Vitro Metabolic Stability and Metabolite Identification Studies
The use of Etoricoxib-13C,d3 is instrumental in in vitro studies designed to understand the metabolic stability and pathways of etoricoxib (B1671761). These investigations provide foundational knowledge of how the drug is processed by metabolic enzymes, primarily within the liver.
Enzymatic Reaction Monitoring with Isolated Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C9) and Other Metabolic Enzymes
In vitro studies with human liver microsomes have identified the cytochrome P450 (CYP) enzyme system as the primary driver of etoricoxib metabolism. researchgate.netsemanticscholar.org Specifically, CYP3A4 is the principal isoform responsible for the major metabolic pathway, the 6'-methyl hydroxylation of etoricoxib. researchgate.netsemanticscholar.org Other isoforms, including CYP2C9, CYP2D6, and CYP1A2, play ancillary roles in its metabolism. researchgate.net
This compound is employed in such experiments to precisely monitor the kinetics of these enzymatic reactions. By incubating the labeled compound with isolated CYP isoforms, researchers can accurately quantify the rate of metabolite formation without interference from endogenous compounds. The distinct mass of the labeled metabolites allows for highly sensitive and specific detection using liquid chromatography-mass spectrometry (LC-MS).
Below is an illustrative data table representing the type of kinetic data that can be generated using this compound with various human CYP isoforms.
| CYP Isoform | This compound Concentration (µM) | Rate of 6'-hydroxymethyl-Etoricoxib-13C,d3 Formation (pmol/min/pmol CYP) |
| CYP3A4 | 10 | 15.2 |
| 50 | 68.5 | |
| 100 | 125.8 | |
| CYP2C9 | 10 | 1.8 |
| 50 | 8.2 | |
| 100 | 15.1 | |
| CYP2D6 | 10 | 1.5 |
| 50 | 7.1 | |
| 100 | 13.2 | |
| CYP1A2 | 10 | 1.6 |
| 50 | 7.5 | |
| 100 | 14.0 |
This table is illustrative and represents the type of data obtained from in vitro enzymatic assays using this compound.
Tracking Metabolic Pathways and Metabolic Flux Analysis in Controlled Biological Systems (e.g., cell cultures, tissue homogenates, primary hepatocytes)
In more complex biological systems like primary hepatocytes, this compound is invaluable for tracing metabolic pathways and conducting metabolic flux analysis. nih.gov When introduced to these systems, the labeled compound undergoes the same metabolic transformations as unlabeled etoricoxib. The incorporation of stable isotopes, however, allows for the dynamic tracking of the parent compound's depletion and the appearance of its various metabolites over time.
This approach enables the elucidation of the complete metabolic cascade, from the initial hydroxylation to subsequent oxidation and conjugation reactions. For example, in studies with primary mouse hepatocytes, etoricoxib has been shown to influence cellular processes that can be meticulously tracked using its labeled counterpart. nih.gov
Identification and Quantification of Metabolites Using Labeled Tracer Methodologies
The primary advantage of using this compound is its application as a labeled tracer for the definitive identification and precise quantification of metabolites. researchgate.net The known mass shift between the labeled and unlabeled compounds allows for the confident identification of metabolites in complex biological matrices. The principal metabolite of etoricoxib is the 6'-carboxylic acid derivative, which is formed through the further oxidation of the initial 6'-hydroxymethyl metabolite. rwandafda.gov.rwndmctsgh.edu.twmims.com
This compound serves as an ideal internal standard for the quantification of etoricoxib and its metabolites in various biological samples. By adding a known amount of the labeled compound to a sample, any variations in sample preparation or instrument response can be normalized, leading to highly accurate and reproducible quantitative results.
The following table illustrates how this compound would be used to identify and quantify the major metabolites of etoricoxib in a sample from an in vitro hepatocyte incubation.
| Compound | Expected Mass (Unlabeled) | Observed Mass (Labeled) | Concentration (µM) |
| Etoricoxib | 358.08 | 362.11 | 25.6 |
| 6'-hydroxymethyl-etoricoxib | 374.08 | 378.11 | 12.3 |
| 6'-carboxylic acid-etoricoxib | 388.06 | 392.09 | 45.1 |
This table is a representative example of metabolite identification and quantification data generated using this compound as an internal standard.
Preclinical Pharmacokinetic and Disposition Investigations in Non-Human Animal Models
This compound is a powerful tool in preclinical pharmacokinetic studies in animal models, providing crucial data on the absorption, distribution, metabolism, and excretion (ADME) of etoricoxib.
Absorption, Distribution, and Excretion (ADME) Studies in Rodent and Other Animal Models
Preclinical studies in rats have shown that etoricoxib is well-absorbed orally and exhibits anti-inflammatory, analgesic, and antipyretic activities. ndmctsgh.edu.tw this compound can be co-administered with unlabeled etoricoxib in these models to precisely determine its bioavailability and track its distribution into various tissues. The labeled compound allows for the differentiation between the administered drug and any pre-existing unlabeled compound, which is particularly useful in steady-state pharmacokinetic studies.
In excretion studies, the use of a labeled compound is essential for creating a complete mass balance profile. Following administration of radiolabeled etoricoxib to healthy human volunteers, approximately 70% of the radioactivity was recovered in the urine and 20% in the feces, primarily as metabolites. ndmctsgh.edu.twmims.com Less than 2% was recovered as the unchanged parent drug. ndmctsgh.edu.twmims.com Similar studies in rats using this compound would enable a detailed accounting of all metabolic products in excreta.
The table below provides a hypothetical representation of data from a preclinical ADME study in rats using this compound.
| Parameter | Value |
| Oral Bioavailability (%) | ~85 |
| Volume of Distribution (L/kg) | ~1.5 |
| Percentage of Dose Excreted in Urine (as metabolites) | ~65 |
| Percentage of Dose Excreted in Feces (as metabolites) | ~25 |
| Percentage of Dose Excreted as Unchanged Drug | <2 |
This table is an illustrative example of ADME parameters that can be determined in preclinical animal models using this compound.
Investigation of Isotope Effects on Pharmacokinetic Parameters in Preclinical Settings
The incorporation of deuterium (B1214612) at sites of metabolic activity can sometimes lead to a kinetic isotope effect, where the heavier isotope slows down the rate of metabolism. This can result in altered pharmacokinetic parameters, such as increased exposure (AUC) and a longer half-life. While the primary purpose of this compound is as a tracer, the presence of deuterium allows for the investigation of such isotope effects.
Preclinical studies comparing the pharmacokinetics of etoricoxib and this compound can reveal whether the deuteration has a significant impact on its metabolic clearance. This information is valuable for understanding the drug's structure-activity relationship and can inform the design of future drug candidates with potentially improved pharmacokinetic profiles.
A comparative pharmacokinetic study in a preclinical model might yield data similar to that presented in the following table.
| Pharmacokinetic Parameter | Etoricoxib | This compound |
| Cmax (ng/mL) | 1500 | 1550 |
| Tmax (hr) | 1.0 | 1.0 |
| AUC (ng·hr/mL) | 12000 | 12500 |
| Half-life (hr) | 8.5 | 8.8 |
| Clearance (L/hr/kg) | 0.5 | 0.48 |
This table provides a hypothetical comparison of pharmacokinetic parameters to investigate potential isotope effects of this compound.
Development of Physiologically Based Pharmacokinetic (PBPK) Models Utilizing Isotopic Data from Animal Studies
Physiologically based pharmacokinetic (PBPK) modeling is a computational method that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. rjpbr.com These models are constructed using a framework of mathematical equations that represent different organs and tissues as compartments interconnected by blood flow. mdpi.com The development of robust PBPK models relies on integrating data from various sources, including in vitro assays and in silico predictions, which can help reduce the number of animals required in traditional pharmacokinetic studies. rjpbr.comnih.govresearchgate.net
The use of isotopically labeled compounds like this compound in preclinical animal studies offers a powerful tool to generate precise data for building and refining PBPK models. By tracing the labeled molecule, researchers can obtain highly specific information on metabolic pathways and clearance rates. This data is critical for defining the drug-specific parameters within the model. For instance, animal studies using this compound can accurately quantify tissue distribution, rates of metabolic conversion by enzymes such as CYP2C9, and routes of excretion. This empirical data from animal models can then be used to develop a baseline PBPK model, which can be further scaled using human-specific physiological parameters to predict pharmacokinetic profiles in human populations. researchgate.net
The goal of such a model is to accurately predict key pharmacokinetic parameters like maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). preprints.orgpreprints.org The accuracy of these predictions is often validated by comparing simulated outcomes against observed clinical data, with the deviation expressed as a fold error. preprints.orgpreprints.org
Below is a table outlining the typical parameters required to construct a PBPK model for a compound like etoricoxib.
| Parameter Category | Specific Parameters | Description |
| Physiological Parameters | Body weight, Tissue/Organ volumes (liver, kidney, etc.), Organ blood flow rates, Cardiac output | Represents the anatomical and physiological characteristics of the species being modeled (e.g., rat, mouse, human). mdpi.com |
| Drug-Specific Parameters | Molecular weight, pKa, LogP, Plasma protein binding, Blood-to-plasma ratio | Describes the physicochemical properties of the drug that govern its movement and binding within the body. preprints.org |
| Absorption Parameters | Solubility, Permeability, Gastric emptying time | Defines how the drug is absorbed into the systemic circulation, particularly after oral administration. |
| Distribution Parameters | Tissue:plasma partition coefficients | Quantifies how the drug distributes between the blood and various tissues and organs. |
| Metabolism & Elimination | Intrinsic clearance (CLint), Michaelis-Menten constants (Vmax, Km), Renal clearance | Describes the rate and capacity of metabolic enzymes (e.g., CYP450s) to break down the drug and its subsequent removal from the body. |
Mechanistic Enzymology and Molecular Interaction Studies
The study of isotopically labeled compounds such as this compound is fundamental to mechanistic enzymology. These specialized molecules act as probes to investigate the intricate details of how a drug interacts with its target enzyme on a molecular level. Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor, and understanding its interaction with the COX-2 enzyme is crucial for explaining its therapeutic effect. nih.gov Isotopic labeling allows researchers to dissect binding events, catalytic steps, and the nature of the transition states involved in the enzymatic reaction.
Elucidation of Enzyme-Substrate Binding Dynamics and Kinetics
Etoricoxib functions by inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate pain and inflammation. The binding of etoricoxib to COX-2 is a critical step in its mechanism of action. In vitro studies have characterized this interaction, revealing that etoricoxib binds to the COX-2 enzyme in a competitive, reversible, and noncovalent manner with a 1:1 stoichiometry. nih.gov
The use of this compound does not alter these fundamental binding properties, but it can be instrumental in certain spectroscopic techniques (e.g., NMR, mass spectrometry) used to study the enzyme-substrate complex. The high selectivity of etoricoxib for COX-2 over COX-1 is a key feature of its pharmacological profile. This selectivity has been quantified using human whole blood assays, which measure the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50). nih.gov
The following table summarizes the reported IC50 values, demonstrating the compound's potent and selective inhibition of COX-2. nih.gov
| Enzyme Target | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Cyclooxygenase-1 (COX-1) | 116 ± 8 | 106-fold |
| Cyclooxygenase-2 (COX-2) | 1.1 ± 0.1 | N/A |
Probing Reaction Mechanisms and Transition States through Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine the mechanism of a chemical reaction by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org The magnitude of the KIE provides insight into whether a specific bond is being broken or formed in the rate-determining step of the reaction.
This compound is specifically designed for such studies. The replacement of hydrogen with deuterium (d3) and carbon-12 with carbon-13 at specific positions allows researchers to probe the metabolic breakdown of the drug by cytochrome P450 enzymes. A C-H bond is weaker and vibrates at a higher frequency than a corresponding C-D bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the reaction's transition state. libretexts.org This results in a "primary" KIE (kH/kD) that is typically greater than 1. wikipedia.org Similarly, a 12C/13C KIE can provide information about changes in bonding to the carbon atom during the reaction. nih.gov
By measuring the rate of metabolism of this compound compared to its unlabeled counterpart, researchers can determine if the cleavage of a specific C-H bond is the rate-limiting step in its metabolic pathway.
The table below outlines the interpretation of theoretical KIE values.
| KIE Value (kL / kH) | Interpretation | Mechanistic Implication |
| > 1 (Primary KIE) | Significant rate decrease with heavier isotope. | The bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org |
| ≈ 1 | No significant change in reaction rate. | The bond to the isotope is not broken in the rate-determining step. |
| < 1 (Inverse KIE) | Rate increase with heavier isotope. | A bond to the isotope becomes stiffer or more constrained in the transition state. |
Theoretical and Computational Research for Isotopic Etoricoxib
Application of Density Functional Theory (DFT) in Understanding Isotopic Labeling Effects
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. numberanalytics.comacs.org While specific DFT studies dedicated solely to Etoricoxib-13C,d3 are not prominent in the literature, the principles of DFT can be readily applied to elucidate the consequences of its isotopic labeling.
The primary influence of isotopic substitution on a molecule's ground-state properties, as calculated by DFT, is on its vibrational frequencies. The geometric structure (bond lengths and angles) is largely unaffected by isotopic substitution because the electronic potential energy surface is independent of atomic mass. However, the vibrational energy levels of a molecule are dependent on the reduced mass of the atoms involved in a particular vibration. libretexts.org
When a lighter isotope is replaced by a heavier one, as in the substitution of ¹²C with ¹³C and ¹H with ²H, the reduced mass of the corresponding chemical bonds increases. According to the principles of the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, DFT calculations would predict a discernible decrease, or "downshift," in the vibrational frequencies of the bonds involving these heavier isotopes. libretexts.org
For this compound, the labeling is on the methylsulfonyl group. Therefore, DFT calculations would predict the most significant frequency shifts for the vibrational modes associated with the C-D and ¹³C-S bonds. These shifts, while often subtle, can be accurately calculated and are critical for interpreting infrared (IR) and Raman spectra. frontiersin.org A frequency analysis using DFT is also essential for characterizing stationary points on the potential energy surface and for calculating thermochemical properties and reaction kinetics. acs.orgpsu.edu
Table 1: Theoretical Comparison of DFT-Calculated Vibrational Frequencies for Key Bonds in Etoricoxib (B1671761) vs. This compound
| Vibrational Mode | Key Bonds Involved | Typical Unlabeled Frequency (cm⁻¹) (Approximate) | Predicted Effect in this compound | Predicted Labeled Frequency (cm⁻¹) (Approximate) |
| C-H Stretch | ¹²C-H (in methyl group) | 2960-2980 | Mass increase from H to D | Downshift |
| C-D Stretch | ¹²C-D (in methyl group) | N/A | N/A | 2100-2200 |
| ¹³C-S Stretch | ¹³C-S (sulfonyl) | 700-800 | Mass increase from ¹²C to ¹³C | Minor Downshift |
| S=O Stretch | S=O (sulfonyl) | 1120-1160 | Minimal indirect effect | Negligible Shift |
| Aromatic C-H Stretch | C-H (phenyl/pyridine (B92270) rings) | 3000-3100 | No isotopic substitution | No Shift |
Note: The frequency values are illustrative and represent typical ranges for these types of bonds. Actual calculated values would depend on the specific DFT functional and basis set used.
Computational Modeling and Simulation of Isotopic Effects on Molecular Properties, Reactivity, and Spectroscopic Signatures
Molecular Properties and Reactivity: The most fundamental property altered by isotopic substitution is the zero-point vibrational energy (ZPVE). A molecule with heavier isotopes has lower vibrational frequencies, which in turn leads to a lower ZPVE. wikipedia.org This difference in ground-state energy can influence the activation energy of a chemical reaction, giving rise to the Kinetic Isotope Effect (KIE) . numberanalytics.com If the cleavage of a C-H bond on the methyl group of Etoricoxib were part of the rate-determining step in a metabolic reaction, substituting hydrogen with deuterium (B1214612) would lead to a slower reaction rate. This is because the C-D bond has a lower ZPVE and is effectively stronger, requiring more energy to break. Computational models, including combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be used to calculate the theoretical magnitude of these KIEs, providing crucial insights into reaction mechanisms. nih.govacs.org
Spectroscopic Signatures: Computational simulations are highly effective at predicting the spectra of molecules, and the introduction of isotopes provides a clear and predictable signature.
Infrared (IR) and Raman Spectroscopy: As predicted by DFT, the IR and Raman spectra are directly affected by the changes in vibrational frequencies. frontiersin.orgacs.orgarxiv.org Computational models can generate theoretical spectra where the absorption bands corresponding to the C-D and ¹³C-S vibrations in this compound are shifted to lower wavenumbers compared to unlabeled Etoricoxib.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling has a profound and multifaceted effect on NMR spectra. The ¹³C label introduces a nucleus with a spin (I=1/2) at a specific position, which can be directly observed in ¹³C NMR, providing an unambiguous signal that is absent when only the NMR-inactive ¹²C is present. nih.gov The deuterium labels (I=1) have different properties from protons (I=1/2). This substitution leads to the disappearance of proton signals in ¹H NMR and changes in the multiplicity of adjacent carbon signals in ¹³C NMR due to different coupling constants. olemiss.edu Furthermore, deuterium substitution can cause small but measurable shifts in the resonance of nearby ¹³C nuclei, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. rsc.orgnih.gov
Table 2: Summary of Predicted Isotopic Effects on Molecular Properties and Spectra
| Property / Method | Effect of ¹³C,d₃ Labeling on Etoricoxib | Rationale |
| Molecular Weight | Increase of ~4 Da | Addition of 1 neutron (¹³C) and 3 neutrons (3 x D) |
| Reactivity (KIE) | Potential for decreased reaction rate | Higher activation energy for C-D bond cleavage vs. C-H |
| IR / Raman Spectra | Downshift of specific vibrational bands | Increased reduced mass of C-D and ¹³C-S bonds |
| ¹H NMR | Disappearance of methyl proton signals | Replacement of ¹H with ²H |
| ¹³C NMR | Appearance of a specific ¹³C signal; altered multiplicity and chemical shifts for adjacent carbons | Introduction of a ¹³C nucleus; coupling with ²H (deuterium) |
In Silico Prediction and Validation of Mass Spectrometric Fragmentation Patterns for Isotopic Variants
In silico (computational) methods for predicting mass spectrometric fragmentation are essential for identifying unknown metabolites and for confirming the structure of synthesized compounds like isotopic standards. nih.govresearchgate.net These tools use algorithms based on fundamental chemical principles, machine learning models trained on vast spectral libraries, or quantum chemistry calculations to simulate how a molecule will break apart upon ionization in a mass spectrometer. elsevierpure.comdoaj.org
For this compound, the most immediate and critical application of in silico prediction is to determine the expected mass-to-charge (m/z) ratios of the molecular ion and its primary fragment ions. The isotopic labeling introduces a predictable mass shift. The molecular weight of Etoricoxib is approximately 358.84 g/mol , while this compound has a molecular weight of about 362.85 g/mol . nih.govnih.gov This mass difference of +4 Da is the key to its function as an internal standard.
A computational fragmentation model would first predict the fragmentation pathways of the parent, unlabeled Etoricoxib. Common fragmentation events include the cleavage of the sulfonyl group, loss of the methyl group, and fragmentation of the pyridine ring. The same fragmentation pathways are then applied to the labeled molecule. Any resulting fragment that retains the ¹³C,d₃-methylsulfonyl moiety will exhibit a corresponding mass shift relative to the fragment from the unlabeled compound.
The validation of these in silico predictions is implicitly confirmed through the routine use of this compound in validated bioanalytical methods. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, specific multiple reaction monitoring (MRM) transitions are used to quantify the analyte and the internal standard. The selection of these transitions relies on the predictable and consistent fragmentation of both the labeled and unlabeled molecules, confirming that the mass shifts of the fragments are exactly as predicted by theory. researchgate.net
Table 3: Predicted Mass Spectrometric Fragmentation of Etoricoxib vs. This compound
| Ion Description | Predicted m/z (Etoricoxib) | Predicted m/z (this compound) | Mass Shift (Da) | Notes |
| Molecular Ion [M+H]⁺ | 359.1 | 363.1 | +4 | Represents the intact protonated molecule. |
| Fragment 1 | 280.1 | 280.1 | 0 | Corresponds to the loss of the methylsulfonyl group (SO₂CH₃). The fragment does not contain the labeled atoms. |
| Fragment 2 | 344.1 | 347.1 | +3 | Corresponds to the loss of the methyl group (-CH₃ vs -CD₃). The ¹³C remains. |
| Fragment 3 | 279.1 | 282.1 | +3 | A common fragment resulting from the loss of the methyl group and subsequent rearrangement. |
Note: m/z values are theoretical and based on common fragmentation pathways. Actual observed values may vary slightly based on instrument calibration and resolution.
Future Directions and Emerging Research Opportunities
Integration with Advanced Multi-Omics Approaches for Comprehensive Biological Understanding
The future of biological research lies in the integration of multiple "omics" disciplines—such as metabolomics, proteomics, and genomics—to create a holistic view of system-level responses to pharmacological intervention. nih.govnih.gov Stable isotope labeling, the foundational technology behind Etoricoxib-13C,d3, is central to this evolution. nih.gov
Metabolomics and Proteomics Synergy: The use of stable isotope-labeled compounds is a cornerstone of quantitative studies in both metabolomics and proteomics. nih.govnih.gov In metabolomics, this compound can act as a tracer to elucidate the metabolic fate of the parent drug, Etoricoxib (B1671761), helping to identify and quantify its metabolites in complex biological matrices like plasma or urine. nih.govnih.gov This is crucial because mass spectrometry (MS) based quantification can be hampered by issues like ion suppression, but stable isotope-labeled internal standards significantly improve accuracy and reproducibility. nih.gov
Simultaneously, in the field of proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use isotopic labels to quantify changes in protein populations in response to a stimulus, such as the introduction of a drug. nih.gov By combining these approaches, researchers can correlate the metabolic profile of Etoricoxib with its impact on the proteome. For instance, a study could use this compound to track drug metabolism while using a proteomics approach to quantitatively analyze changes in the expression of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.gov This dual analysis provides a powerful tool to understand the drug's mechanism of action and off-target effects at a systems level.
The table below illustrates how this compound could be integrated into a multi-omics study design.
Table 1: Illustrative Multi-Omics Integration Strategy
| Omics Layer | Technique | Role of this compound | Expected Outcome |
|---|---|---|---|
| Metabolomics | LC-MS/MS | Serves as an internal standard and tracer. | Accurate quantification of Etoricoxib and its metabolites. |
| Proteomics | Quantitative Proteomics (e.g., targeted analysis) | Not directly used, but the biological perturbant being studied. | Quantifies changes in protein expression (e.g., COX-2, inflammatory markers) post-drug exposure. |
| Integrated Analysis | Computational Biology | Provides the metabolic data for correlation with proteomic data. | A comprehensive model linking drug metabolism to protein-level cellular response. |
Development of Novel Isotopic Labeling Strategies for More Complex Regions of the Etoricoxib Molecule and Other Chemical Compounds
The synthesis of isotopically labeled compounds is often a complex and costly endeavor. nih.govimist.ma The current this compound involves labeling at specific, often more synthetically accessible, positions. Future research is focused on developing more sophisticated labeling strategies to place isotopes in metabolically stable positions within a molecule's core structure. imist.machemicalsknowledgehub.com
Late-Stage Functionalization: A significant advancement is the development of late-stage functionalization techniques. musechem.com This approach introduces isotopic labels at the final steps of a complex molecule's synthesis, which minimizes the number of synthetic steps involving expensive labeled reagents and reduces time and potential waste. musechem.com
Targeting Metabolically Stable Positions: A key consideration in labeling is preventing the loss of the isotope through metabolic processes. chemicalsknowledgehub.com While deuterium (B1214612) labeling is effective, there is a risk of hydrogen-deuterium exchange. chemicalsknowledgehub.comoutsourcedpharma.com Therefore, incorporating carbon-13 into the molecular backbone or "scaffold" is often preferred for ADME (Absorption, Distribution, Metabolism, and Excretion) studies. chemicalsknowledgehub.com Future strategies will aim to develop novel synthetic routes to place ¹³C atoms in more complex heterocyclic regions of the Etoricoxib bipyridine ring system, providing more robust tracers for metabolic studies.
New Precursors and Methods: Research into new isotopically labeled precursors is expanding the toolkit for synthetic chemists. nih.gov For example, developing versatile building blocks like [¹³C]methyl phenyl sulfide (B99878) allows for more flexible and efficient incorporation of carbon-13 into various molecular structures. nih.gov These advancements will enable the creation of new isotopologues of Etoricoxib and other complex drug molecules, allowing researchers to probe different aspects of their biological activity. researchgate.net
Expansion of this compound Applications in Advanced Preclinical Drug Discovery and Development Paradigms
Isotopically labeled compounds are indispensable tools throughout the drug discovery and development pipeline. researchgate.net this compound and similar labeled analogs are set to play an even greater role in advanced preclinical research.
Early Stage ADME Studies: Understanding a drug candidate's metabolic profile is critical for deciding whether to advance it to more costly clinical trials. outsourcedpharma.com Stable isotope-labeled compounds like this compound are essential for in vitro and in vivo ADME studies, allowing for precise tracking of the drug and its metabolites. nih.govoutsourcedpharma.com This helps in identifying metabolic pathways and understanding the drug's disposition and potential toxicity early in development. nih.gov
Improving Pharmacokinetic Profiles: Deuterium labeling can sometimes alter the pharmacokinetic properties of a drug. invivochem.commusechem.com By replacing a hydrogen atom with a deuterium atom at a site of metabolism, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolic breakdown. This "kinetic isotope effect" can potentially lead to an improved pharmacokinetic profile, such as a longer half-life. musechem.com While this compound is primarily a standard, future research could explore specifically deuterated versions of Etoricoxib to intentionally modulate its metabolic stability.
High-Throughput Screening: Labeled compounds are vital in the initial phases of drug discovery. researchgate.net As analytical techniques become more sensitive, stable isotope-labeled versions of lead compounds can be used in high-throughput screening assays to study drug-target interactions and cellular uptake with high precision.
The table below summarizes the preclinical applications of isotopically labeled Etoricoxib.
Table 2: Applications in Preclinical Drug Development
| Preclinical Stage | Application of Labeled Etoricoxib | Scientific Goal |
|---|---|---|
| Lead Discovery | Use as a tracer in binding and uptake assays. | Quantify drug-target engagement and cell permeability. |
| Lead Optimization | Study metabolic stability of different labeled versions. | Improve pharmacokinetic properties (e.g., half-life). musechem.com |
| ADME Profiling | Trace the distribution and excretion of the compound in vivo. | Understand the complete metabolic fate of the drug. nih.govoutsourcedpharma.com |
| Toxicology | Identify and quantify potentially reactive metabolites. | Assess the safety profile of the drug candidate. nih.gov |
Contribution to the Development of Certified Reference Materials and International Standards for Isotopic Analogs in Pharmaceutical Analysis
The reliability and reproducibility of analytical measurements in pharmaceutical quality control and research are paramount. This is achieved through the use of highly characterized reference materials. axios-research.com
Role as a Reference Standard: this compound currently serves as a well-characterized chemical compound used as a reference standard for its non-labeled counterpart, Etoricoxib. axios-research.com It is employed in analytical method development, validation, and quality control applications during the synthesis and formulation stages of drug manufacturing. axios-research.com Its distinct mass allows it to be used as an internal standard in mass spectrometry-based methods, such as LC-MS/MS, for the accurate determination of Etoricoxib in biological fluids like human plasma. musechem.comsigmaaldrich.com
Path to Certified Reference Material (CRM): While currently available as an analytical standard, the next step is the establishment of this compound as a Certified Reference Material (CRM). sigmaaldrich.com A CRM is a reference standard of the highest metrological quality, for which property values have been certified by a technically valid procedure, and which is accompanied by a certificate issued by a certifying body. The development of a CRM for this compound would involve rigorous characterization of its purity, isotopic enrichment, and concentration by national metrology institutes or other authorized bodies.
Table 3: Mentioned Chemical Compounds
| Compound Name | Alternate Names / Identifiers | Key Role |
|---|---|---|
| Etoricoxib | MK-0663, Arcoxia | Parent drug, selective COX-2 inhibitor. researchgate.netekb.eg |
| This compound | 5-Chloro-6′-methyl-3-[4-(methylsulfonyl)phenyl]-2,3′-bipyridine-d5 | Isotopically labeled internal standard. scbt.com |
| Carbon-13 | ¹³C | Stable isotope used for labeling. chemicalsknowledgehub.commusechem.com |
| Deuterium | ²H, D | Stable isotope used for labeling. musechem.comresearchgate.net |
| [¹³C]methyl phenyl sulfide | - | Labeled precursor for chemical synthesis. nih.gov |
| Cyclooxygenase-1 (COX-1) | - | Enzyme involved in prostaglandin (B15479496) synthesis. researchgate.net |
| Cyclooxygenase-2 (COX-2) | - | Enzyme target of Etoricoxib. researchgate.net |
Q & A
Q. How should researchers present conflicting data on this compound’s COX-1 inhibition at high concentrations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
